3-(4-Nitrophenacyl)Phthalide

Descripción

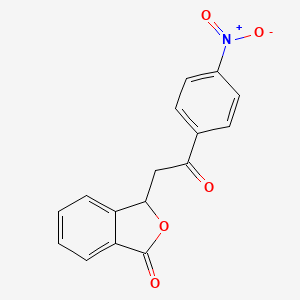

3-(4-Nitrophenacyl)Phthalide is a substituted phthalide derivative characterized by a phthalide core (a bicyclic lactone) modified with a 4-nitrophenacyl group. Phthalides are a class of organic compounds with diverse biological activities and synthetic utility, including roles as intermediates in pharmaceuticals, agrochemicals, and polymers. However, direct data on this specific compound are absent in the provided evidence, necessitating inferences from structurally related phthalides and nitro-substituted analogs.

Propiedades

Número CAS |

69322-20-9 |

|---|---|

Fórmula molecular |

C16H11NO5 |

Peso molecular |

297.26 g/mol |

Nombre IUPAC |

3-[2-(4-nitrophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C16H11NO5/c18-14(10-5-7-11(8-6-10)17(20)21)9-15-12-3-1-2-4-13(12)16(19)22-15/h1-8,15H,9H2 |

Clave InChI |

JWXTXDMDWUPJJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-(4-Nitrophenacyl)Phthalide to structurally and functionally related phthalides and nitroaromatic derivatives, based on evidence from literature:

3-Benzylidene Phthalide

- Structure : A phthalide derivative with a benzylidene group at the 3-position.

- Synthetic Applications : Acts as a precursor for heterocyclic compounds, such as 1,3,4-oxadiazoles and triazoles, via cycloaddition reactions with hydrazine hydrate or oxadiazoles .

- Biological Activity : Demonstrates antimicrobial and antiparasitic properties, though specific data for this compound are unavailable .

- Key Differences : The absence of a nitro group in 3-Benzylidene Phthalide reduces its electron-withdrawing effects, likely lowering its reactivity in electrophilic substitutions compared to the nitro-substituted analog.

4-Nitrophthalamide (CAS 13138-53-9)

- Structure : A nitro-substituted phthalamide derivative.

- Applications : Used in polymer synthesis (e.g., polyimides) and as a chemical intermediate. Its nitro group enhances thermal stability and reactivity in condensation reactions .

- Key Differences : Unlike this compound, 4-Nitrophthalamide lacks the phthalide lactone ring, which is critical for biological activity in many phthalides.

3-Chloro-N-Phenyl-Phthalimide

- Structure : A chloro- and phenyl-substituted phthalimide.

- Applications: Serves as a monomer for polyimides. The chlorine substituent increases electrophilicity, facilitating polymerization .

- Key Differences : The nitro group in this compound may confer stronger electron-withdrawing effects than chlorine, influencing both reactivity and biological interactions.

Natural Phthalides (e.g., Ligustilide, Senkyunolide I)

- Structure : Found in Angelica sinensis, these phthalides lack synthetic substituents like nitro groups.

- Biological Role : Associated with blood circulation promotion. Enzymatic pathways for their biosynthesis and transformation involve decarboxylases and oxidases .

- Key Differences : Synthetic modifications (e.g., 4-nitrophenacyl) likely alter metabolic stability and bioavailability compared to natural phthalides.

Data Table: Comparative Analysis of Phthalide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.